
4-(anilinomethylene)-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(anilinomethylene)-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, commonly known as ACMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. ACMP is a pyrazolone derivative that has been synthesized through various methods and has shown promising results in different scientific studies.
作用機序
The mechanism of action of ACMP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the subsequent suppression of prostaglandin synthesis. Additionally, ACMP has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
ACMP has been shown to exert significant effects on various biochemical and physiological processes. It has been found to reduce the levels of inflammatory mediators, such as prostaglandins and cytokines, in animal models. Additionally, ACMP has been shown to possess analgesic and antipyretic effects, which may be attributed to its ability to inhibit COX-2. Furthermore, ACMP has been shown to possess antioxidant properties, which may have therapeutic implications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
ACMP has several advantages for lab experiments, including its relatively simple synthesis, high purity, and potential applications in various scientific fields. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for the study of ACMP. One potential direction is the investigation of its potential applications in the treatment of inflammatory and oxidative stress-related diseases, such as arthritis and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the synthesis of novel derivatives of ACMP may lead to the development of more potent and selective compounds with potential therapeutic applications.
合成法
The synthesis of ACMP has been accomplished through several methods, including the reaction of 4-chloroacetophenone with aniline and ethyl acetoacetate, followed by a cyclization reaction. Another method involves the reaction of 4-chloroacetophenone with hydrazine hydrate, followed by the reaction with aniline and ethyl acetoacetate. These methods have been optimized to obtain high yields of ACMP with high purity.
科学的研究の応用
ACMP has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, ACMP has been shown to possess antioxidant properties, which may have therapeutic implications in the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-4-(phenyliminomethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-12-16(11-19-14-5-3-2-4-6-14)17(22)21(20-12)15-9-7-13(18)8-10-15/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLERMGJHOKULIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5697239.png)
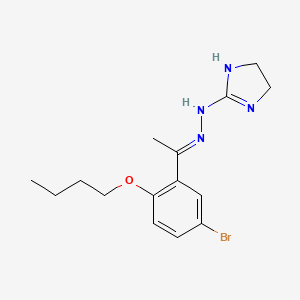
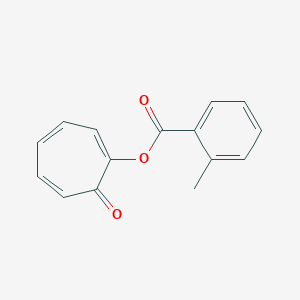
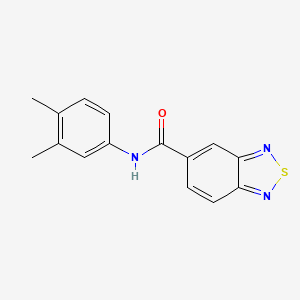
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B5697280.png)
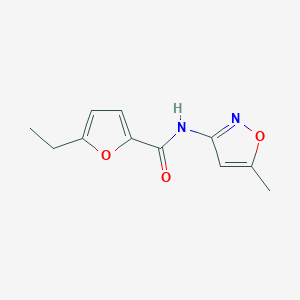
![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)

![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5697312.png)
![5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5697313.png)
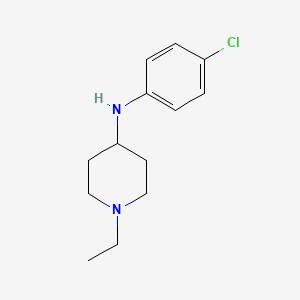


![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)